奥索雷斯诺特林
科学研究应用
作用机制
生化分析
Biochemical Properties
Osoresnontrine is a potent and selective inhibitor of phosphodiesterase 9A . It interacts with this enzyme, inhibiting its activity .
Cellular Effects
Osoresnontrine has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched .
Molecular Mechanism
It is known to inhibit phosphodiesterase 9A, which could lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of Osoresnontrine at different dosages in animal models have not been fully explored . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with phosphodiesterase 9A, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are still being researched .
Subcellular Localization
Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
化学反应分析
奥索瑞斯宁会发生各种化学反应,包括氧化、还原和取代反应。在这些反应中使用的常见试剂和条件在现有文献中没有明确说明。 这些反应形成的主要产物通常是母体化合物的衍生物,可能表现出不同的药理特性 .
相似化合物的比较
奥索瑞斯宁在其对PDE9A的选择性抑制方面是独一无二的。 类似的化合物包括其他磷酸二酯酶抑制剂,如西地那非(PDE5抑制剂)和罗利普兰(PDE4抑制剂) . 奥索瑞斯宁对PDE9A的特异性使其与众不同,使其成为治疗中枢神经系统疾病认知障碍的有希望的候选药物 .
准备方法
奥索瑞斯宁的合成路线和反应条件涉及多个步骤。 该化合物的IUPAC名称是1-(氧杂环己烷-4-基)-6-(吡啶-2-基甲基)-5H-吡唑并[3,4-d]嘧啶-4-酮 . 详细的工业生产方法和具体的合成路线在公共领域中并不容易获得。
属性
IUPAC Name |
1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJCSHNVZMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189767-28-9 | |
Record name | Osoresnontrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osoresnontrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSORESNONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is BI 409306 and what is its mechanism of action?
A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].
Q2: What are the potential therapeutic applications of BI 409306?
A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].
Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?
A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].
Q4: What is known about the pharmacokinetic profile of BI 409306?
A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].
Q5: Were there any safety concerns identified in the clinical trials of BI 409306?
A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].
Q6: What is the current status of BI 409306's development?
A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.
Q7: What other research tools and approaches were used to study BI 409306?
A7: Researchers employed various methodologies to investigate BI 409306, including:
- Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].
- Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].
- Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].
- Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].
- Mobile health technology: To monitor and improve medication adherence during clinical trials [].
- Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。